molecular formula C13H24O B13776630 Isooctylcyclopentan-1-one CAS No. 85410-16-8

Isooctylcyclopentan-1-one

Cat. No.: B13776630
CAS No.: 85410-16-8
M. Wt: 196.33 g/mol
InChI Key: MCQBMVHGBMKXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isooctylcyclopentan-1-one is an organic compound with the chemical formula C13H24O It is a cyclopentanone derivative, characterized by a cyclopentane ring bonded to an isooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isooctylcyclopentan-1-one typically involves the alkylation of cyclopentanone with isooctyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of isooctyl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and selectivity is also common. Purification of the product is typically achieved through distillation or recrystallization, depending on the desired purity and application.

Chemical Reactions Analysis

Types of Reactions: Isooctylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isooctyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products:

    Oxidation: Isooctylcyclopentanone carboxylic acid.

    Reduction: Isooctylcyclopentanol.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

Isooctylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique odor profile.

Mechanism of Action

The mechanism of action of isooctylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For instance, its potential antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Isooctylcyclopentan-1-one can be compared with other cyclopentanone derivatives such as:

    Cyclopentanone: The parent compound, which lacks the isooctyl group.

    Methylcyclopentanone: A simpler derivative with a methyl group instead of an isooctyl group.

    Ethylcyclopentanone: Another derivative with an ethyl group.

Uniqueness: this compound is unique due to the presence of the bulky isooctyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its simpler counterparts.

Properties

CAS No.

85410-16-8

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-(6-methylheptyl)cyclopentan-1-one

InChI

InChI=1S/C13H24O/c1-11(2)7-4-3-5-8-12-9-6-10-13(12)14/h11-12H,3-10H2,1-2H3

InChI Key

MCQBMVHGBMKXGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1CCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.